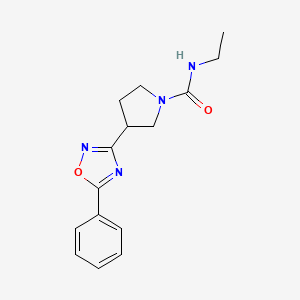

N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

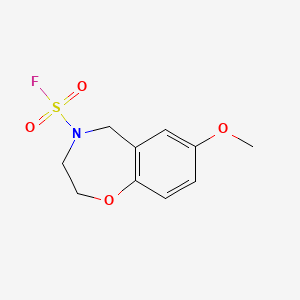

“N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This type of compound is often found in drugs and other pharmaceutical products .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives . For example, Bhadraiah et al. reported a Chloramine-T mediated synthesis of N-phenyl pyrazolines by cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “this compound”, is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

1,2,4-Oxadiazoles can participate in various chemical reactions. For instance, they can undergo annulation reactions, followed by desulfurization/intramolecular rearrangement . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, a compound with a similar structure was reported to be a beige powder with a melting point of 218–219°C .Applications De Recherche Scientifique

Synthesis and Biological Activity Prediction

One study detailed the synthesis of novel bicyclic systems incorporating the 1,2,4-oxadiazol-5-yl group, which is structurally similar to the compound . These compounds were synthesized through a one-pot condensation process and their biological activities were predicted using PASS (Prediction of Activity Spectra for Substances). The synthesized compounds showed potential for various biological activities, highlighting the versatility of this chemical framework in drug development (Kharchenko, Detistov, & Orlov, 2008).

Antibacterial Activity

Another area of research explored the antibacterial properties of compounds containing the 1,2,4-oxadiazole ring. A study synthesized derivatives that were tested for their antibacterial activity, with some compounds showing effectiveness against bacterial strains. This suggests that modifications to the chemical structure can lead to compounds with useful antibacterial properties (Singh & Kumar, 2015).

Anticancer and Antimicrobial Agents

Research has also been conducted on the development of 1,2,4-oxadiazole derivatives as potential anticancer and antimicrobial agents. For instance, compounds containing the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing promising results in some cases. This highlights the compound's potential utility in developing new cancer treatments (Ravinaik et al., 2021).

Additionally, another study focused on synthesizing and evaluating new pyrrole derivatives, including those with 1,3-oxazole fragments, for their antimicrobial properties. The findings indicated significant anti-staphylococcus activity, suggesting potential applications in addressing bacterial infections (Biointerface Research in Applied Chemistry, 2020).

Mécanisme D'action

While the specific mechanism of action of “N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” is not provided in the search results, 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The mechanism of action of these compounds often involves interactions with biological targets, leading to inhibition of certain processes or pathways.

Orientations Futures

The future directions for research on “N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” and similar compounds could include further exploration of their potential as anti-infective agents , as well as investigation of their potential in other applications, such as high-energy molecules or energetic materials .

Propriétés

IUPAC Name |

N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-16-15(20)19-9-8-12(10-19)13-17-14(21-18-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUMGTGJDGKSTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone](/img/structure/B2817817.png)

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)